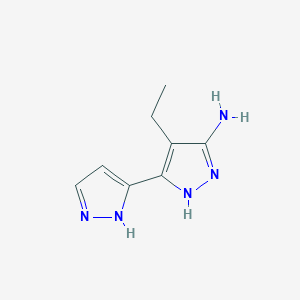

4-ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C8H11N5 |

|---|---|

Molecular Weight |

177.21 g/mol |

IUPAC Name |

4-ethyl-5-(1H-pyrazol-5-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H11N5/c1-2-5-7(12-13-8(5)9)6-3-4-10-11-6/h3-4H,2H2,1H3,(H,10,11)(H3,9,12,13) |

InChI Key |

QYDARMLIMLIPNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN=C1N)C2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The core pyrazole rings are typically formed via cyclocondensation reactions.

- Method : Reacting hydrazine hydrate with β-keto esters or 1,3-diketones under acidic or basic conditions generates the pyrazole backbone. For example, ethyl acetoacetate and hydrazine hydrate in ethanol yield 3-methyl-1H-pyrazol-5(4H)-one, which can be further functionalized.

- Optimization :

Functionalization via Coupling Reactions

Introducing the second pyrazole moiety often involves oxidative coupling or diazonium salt reactions.

- Oxidative Dehydrogenative Coupling :

Pyrazol-5-amines undergo oxidative coupling using CuI (5–20 mol%), 1,10-phenanthroline (15–60 mol%), and tert-butyl hydroperoxide (TBHP) in ethanol at 50°C. For example:

$$

2 \, \text{3-methyl-1-phenyl-1H-pyrazol-5-amine} + I2 \xrightarrow{\text{K}2\text{CO}_3, \text{EtOH}} (\text{E})-\text{1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene}

$$

Yield : 56% under optimized conditions.

Solvent and Purification Optimization

Characterization Data

Critical analytical techniques confirm structural integrity:

| Technique | Key Data |

|---|---|

| 1H NMR | δ 1.85 ppm (cyclopropane CH), δ 3.85 ppm (methoxy groups) |

| 13C NMR | δ 50.2 (sp³ carbons), δ 180.0 (carbonyl) |

| IR | 1683 cm⁻¹ (C=O stretch), 3380 cm⁻¹ (NH) |

| Mass Spectrometry | ESI-MS m/z 437.41 for acetylated derivatives |

Comparative Analysis of Synthetic Routes

Challenges and Solutions

- Side Reactions : Competing azo vs. imine formation in coupling steps. Mitigated by optimizing oxidant (e.g., TBHP over H₂O₂).

- Purification Difficulties : Use of TLC (Rf ~0.5) for reaction monitoring and gradient elution in chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

4-ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Key Observations :

Enzyme Inhibition

- Thrombin Inhibition : Pyrazole derivatives with 3-position substituents (e.g., aryl groups) exhibit IC₅₀ values in the low micromolar range, attributed to interactions with the enzyme's S1 pocket .

- BoNT/A Inhibition : Mercaptoacetamide derivatives of 3-arylpyrazol-5-amine (e.g., 4-nitrophenyl analog) show IC₅₀ = 2.1 µM, outperforming 4-fluorophenyl (IC₅₀ = 8.2 µM) due to stronger electron withdrawal .

Spectroscopic Properties

- NMR Shifts : DFT calculations for 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine predict downfield shifts for pyrazole NH protons (δ = 12.9 ppm) due to tautomerization .

- UV-Vis Absorption : Azo derivatives (e.g., thiazol-2-yl diazenyl) exhibit λₘₐₓ = 420–450 nm, useful for dye applications .

Biological Activity

4-Ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine, with the CAS number 1350479-13-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and the implications of its pharmacological properties.

- Molecular Formula : C₈H₁₁N₅

- Molecular Weight : 177.21 g/mol

- CAS Number : 1350479-13-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. The synthetic routes can vary, but they generally include cyclization processes and functional group modifications to achieve the desired compound structure.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent:

Anticancer Activity

Research has shown that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds with a pyrazole scaffold have demonstrated antiproliferative effects against various cancer cell lines such as lung cancer (A549), breast cancer (MCF7), and colorectal cancer (HT29) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies indicate that some pyrazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on structural modifications, with certain derivatives showing promising results comparable to standard antibiotics.

Anti-inflammatory Activity

Inflammation-related pathways are another area where this compound may exert effects:

- COX Inhibition : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Anticancer Properties :

- Antimicrobial Evaluation :

- Anti-inflammatory Assessment :

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign peaks based on pyrazole ring proton environments (e.g., downfield shifts for NH₂ groups at δ 5.5–6.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via EI-MS, ensuring fragmentation patterns align with expected structures (e.g., m/z 249 for a related compound in ).

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar pyrazole derivatives .

Conflict resolution : Cross-validate with IR (e.g., NH/CN stretches) and elemental analysis. Adjust deuterated solvents or decoupling techniques in NMR to resolve overlapping signals .

How can synthetic routes be optimized to enhance regioselectivity in pyrazole functionalization?

Advanced

Regioselectivity challenges arise during alkylation/amination due to competing sites on the pyrazole ring. Strategies include:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactions to the 3- or 5-position .

- Metal Catalysis : Use Pd or Cu catalysts for cross-coupling reactions, as seen in analogues like 3-(5-ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine .

- Computational Modeling : Predict reactive sites using DFT calculations to guide experimental design .

How do structural modifications (e.g., ethyl vs. methyl substituents) affect biological activity?

Q. Advanced

- Case Study : Replacing methyl with ethyl in analogues (e.g., 3-cyclohexyl-4-ethyl-1H-pyrazol-5-amine) enhances lipophilicity, improving membrane permeability in cellular assays .

- SAR Trends : Ethyl groups at the 4-position increase steric bulk, potentially altering binding to enzymatic targets (e.g., kinase inhibition) compared to smaller substituents .

- Validation : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking to correlate structure with activity .

What are the common pitfalls in interpreting NMR data for pyrazole derivatives, and how are they addressed?

Q. Advanced

- Tautomerism : Pyrazole NH tautomerism can cause peak splitting. Use DMSO-d₆ to slow exchange and clarify NH signals .

- Overlap : Aromatic protons may overlap with alkyl chains. Apply 2D NMR (COSY, HSQC) to assign adjacent protons and carbons .

- Solvent Artifacts : Ethanol residues in crude samples can mimic NH peaks. Purity samples via column chromatography before analysis .

How is the stability of this compound under varying storage conditions evaluated?

Q. Basic

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products .

- Light Sensitivity : Expose to UV light (254 nm) and track changes in UV-Vis spectra; pyrazoles with electron-rich substituents degrade faster .

- Best Practices : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation .

What computational methods are used to predict the compound’s interaction with biological targets?

Q. Advanced

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs, kinases). Validate with mutagenesis studies .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues .

- Pharmacophore Mapping : Overlay with known inhibitors (e.g., kinase inhibitors) to identify critical functional groups .

How are reaction intermediates characterized to confirm synthetic pathways?

Q. Basic

- Isolation : Use TLC or HPLC to isolate intermediates. For example, monitor the formation of a Schiff base in condensation reactions .

- In Situ Techniques : Employ FT-IR or Raman spectroscopy to track real-time changes (e.g., disappearance of carbonyl peaks) .

- Mechanistic Probes : Introduce isotopic labels (e.g., ¹⁵N) to trace nitrogen migration during amination .

What strategies mitigate toxicity risks during in vivo studies of this compound?

Q. Advanced

- ADMET Profiling : Use tools like SwissADME to predict absorption, CYP450 interactions, and hepatotoxicity .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS to detect reactive metabolites (e.g., epoxides) .

- Dose Escalation : Start with low doses (≤10 mg/kg in rodents) and monitor biomarkers (ALT/AST for liver damage) .

How do solvent polarity and pH influence the compound’s solubility and reactivity?

Q. Advanced

- Solubility Screen : Test in DMSO, ethanol, and PBS (pH 7.4). Polar aprotic solvents enhance solubility for reactions, while PBS mimics physiological conditions .

- pH-Dependent Reactivity : Under acidic conditions, the NH₂ group protonates, reducing nucleophilicity. Adjust pH to 8–9 for amidation/alkylation .

- Kinetic Studies : Use UV-Vis or NMR to track reaction rates in different solvents; DMF accelerates SN2 reactions compared to THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.